2-Bromo-1,3-dimethoxypropane
Overview
Description
2-Bromo-1,3-dimethoxypropane: is an organic compound with the molecular formula C5H11BrO2 . It is a brominated derivative of 1,3-dimethoxypropane and is used in various chemical synthesis processes. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 1,3-dimethoxypropane: One common method involves the bromination of 1,3-dimethoxypropane using bromine in the presence of a catalyst.
Industrial Production Methods: Industrially, the synthesis of 2-Bromo-1,3-dimethoxypropane can be achieved through a continuous flow process where 1,3-dimethoxypropane is reacted with bromine in a controlled environment.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-1,3-dimethoxypropane undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed:
Substitution Reactions: Products include 1,3-dimethoxypropane derivatives where the bromine atom is replaced by the nucleophile.
Oxidation Reactions: Products include 1,3-dimethoxypropane derivatives with aldehyde or carboxylic acid functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2-Bromo-1,3-dimethoxypropane is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Studies: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry:
Mechanism of Action
The mechanism by which 2-Bromo-1,3-dimethoxypropane exerts its effects involves the formation of reactive intermediates during chemical reactions. The bromine atom in the compound acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles. In oxidation reactions, the methoxy groups can be converted to more reactive intermediates, leading to the formation of aldehydes or carboxylic acids .
Comparison with Similar Compounds
2-Bromo-1,1-dimethoxypropane: Similar in structure but with both methoxy groups attached to the same carbon atom.
1,3-Dibromo-2,2-dimethoxypropane: Contains two bromine atoms and two methoxy groups, used in different synthetic applications.
Uniqueness:
Selective Reactivity: 2-Bromo-1,3-dimethoxypropane is unique due to its selective reactivity, allowing for targeted modifications in synthetic processes.
Versatility: Its ability to undergo both substitution and oxidation reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-1,3-dimethoxypropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2/c1-7-3-5(6)4-8-2/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATIPDVXXMRIGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20533986 | |
Record name | 2-Bromo-1,3-dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20533986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90321-39-4 | |
Record name | 2-Bromo-1,3-dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20533986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,3-dimethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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